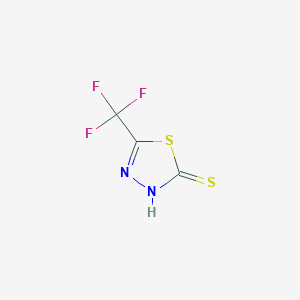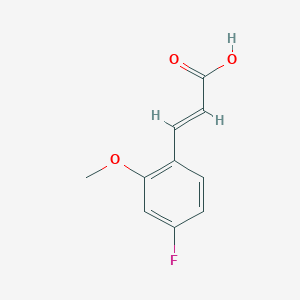
8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C11H8F3NO2 and its molecular weight is 243.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Properties
8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one has been studied for its synthesis and biological properties. Chilin et al. (2003) found that derivatives of this compound exhibited moderate antiproliferative activity in mammalian cells and higher activity upon UVA irradiation compared to 8-MOP, without mutagenicity and skin phototoxicity. These derivatives were promising as photochemotherapeutic agents (Chilin et al., 2003).
Antimicrobial Agents
Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives using 4-hydrazino-8-(trifluoromethyl)quinoline, which showed significant antibacterial and antifungal activity. These compounds represent a potential class of antimicrobial agents (Holla et al., 2006).
Lanthanide Antennas for Sensing
In 2020, Fueyo-González et al. described the use of 8-Methoxy-4,5-dihydrocyclopenta[de]quinolin-2(1H)-one derivatives as lanthanide antennas for water sensing. These compounds exhibited selective Eu3+ luminescence in organic solvents and could be used as highly sensitive water sensors (Fueyo-González et al., 2020).
Cytotoxicity and Anticancer Potential
Bonacorso et al. (2016) conducted a study on the synthesis and cytotoxicity of novel trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl) methanones, starting from isatin and alky(aryl/heteroaryl) ketones. Some of these compounds demonstrated significant cytotoxicity in human leukocytes at high concentrations, indicating their potential in cancer research (Bonacorso et al., 2016).
Nucleophilic Substitution in Proton Sponges
Dyablo and Pozharskii (2019) explored the nucleophilic substitution in quinoline proton sponges, including derivatives of 8-methoxyquinoline. They found that these compounds could act as ligands for both protic and Lewis acids, contributing to the understanding of quinoline chemistry (Dyablo & Pozharskii, 2019).
Safety and Hazards
8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one may cause respiratory irritation, skin irritation, and serious eye irritation . It should be used only outdoors or in a well-ventilated area. Avoid breathing dust/fumes. Wear protective gloves, protective clothing, eye protection, and face protection. Wash all exposed external body areas thoroughly after handling . If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention .
Propriétés
IUPAC Name |
8-methoxy-4-(trifluoromethyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c1-17-8-4-2-3-6-7(11(12,13)14)5-9(16)15-10(6)8/h2-5H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFGBTUNMHUFHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)C=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(5-Ethylisoxazol-3-yl)methyl]amine](/img/structure/B1323022.png)



![[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1323031.png)

